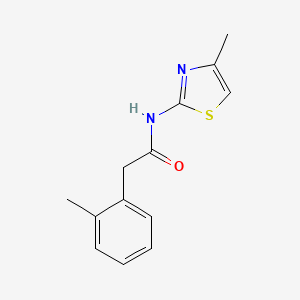![molecular formula C20H23ClN2O2 B5465720 N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5465720.png)
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase) and is being studied for its potential use in treating various types of cancer and autoimmune diseases.
Wirkmechanismus
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide works by inhibiting BTK, which is a key component of the B cell receptor pathway. BTK is involved in the activation of downstream signaling pathways that lead to cell proliferation, survival, and differentiation. Inhibition of BTK by this compound leads to decreased activation of these pathways, resulting in decreased proliferation and survival of cancer cells and decreased inflammation in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a high specificity for BTK and minimal off-target effects. It has been shown to inhibit BTK activity in both in vitro and in vivo models, leading to decreased proliferation and survival of cancer cells and decreased inflammation in autoimmune diseases. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is its high specificity for BTK, which allows for targeted inhibition of this pathway. This can lead to decreased off-target effects and increased efficacy in treating cancer and autoimmune diseases. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One direction is the development of combination therapies with other targeted inhibitors to increase efficacy and decrease toxicity. Another direction is the study of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the immune response to cancer. Additionally, the study of this compound in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, could provide new treatment options for these conditions.
Synthesemethoden
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide involves multiple steps, including the reaction of 4-chlorobenzyl chloride with 2-(4-morpholinyl)ethylamine to form 2-(4-chlorophenyl)ethylamine. This intermediate is then reacted with 4-(4-morpholinylmethyl)benzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chlorophenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been studied for its potential use in treating various types of cancer and autoimmune diseases. It has been shown to inhibit BTK, which is involved in the signaling pathways of B cells and other immune cells. Inhibition of BTK can lead to decreased proliferation and survival of cancer cells, as well as decreased inflammation in autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c21-19-7-3-16(4-8-19)9-10-22-20(24)18-5-1-17(2-6-18)15-23-11-13-25-14-12-23/h1-8H,9-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSQKXKFCRXVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4-{2-[2-(3-fluorobenzyl)-4-morpholinyl]-2-oxoethyl}phenol](/img/structure/B5465657.png)
![(4-chloro-2-methylphenyl)(1-{[2-(methylamino)pyrimidin-5-yl]carbonyl}piperidin-3-yl)methanone](/img/structure/B5465658.png)
![1-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5465670.png)
![6-[4-(mesitylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5465677.png)
![2-methyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenol](/img/structure/B5465685.png)
![2-[2-(3-allyl-2-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5465693.png)


![1'-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5465712.png)
![N-cyclopropyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5465740.png)
![3-(benzylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465749.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidin-3-yl]acetamide](/img/structure/B5465753.png)